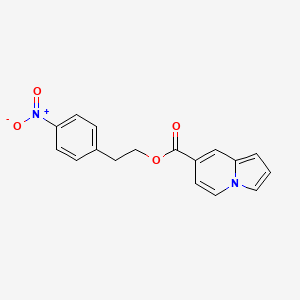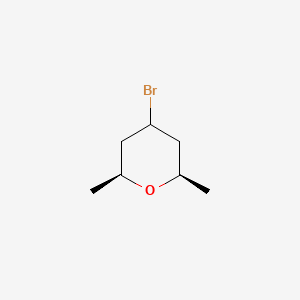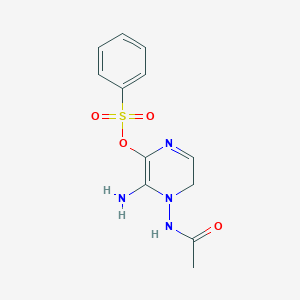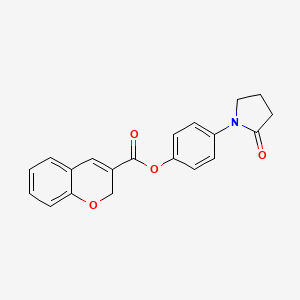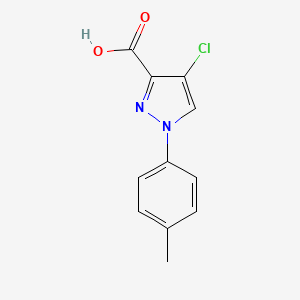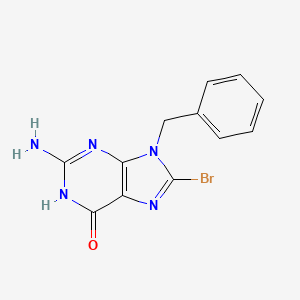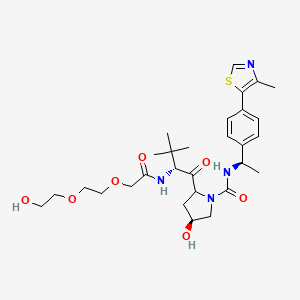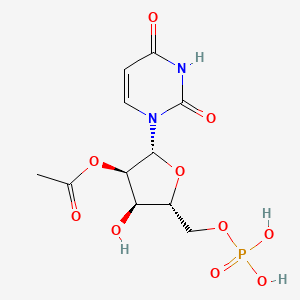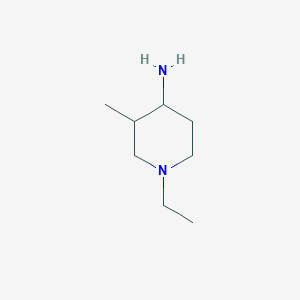
1-Ethyl-3-methylpiperidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-3-methylpiperidin-4-amine is a heterocyclic organic compound belonging to the piperidine family. Piperidines are six-membered rings containing five carbon atoms and one nitrogen atom. This compound is characterized by the presence of an ethyl group at the first position, a methyl group at the third position, and an amine group at the fourth position on the piperidine ring. It is a versatile compound with significant applications in various fields, including pharmaceuticals and organic synthesis.
Métodos De Preparación
The synthesis of 1-Ethyl-3-methylpiperidin-4-amine can be achieved through several routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-methylpiperidine with ethylamine in the presence of a suitable catalyst can yield the desired compound. Industrial production methods often involve continuous flow reactions, which provide better control over reaction conditions and scalability .
Análisis De Reacciones Químicas
1-Ethyl-3-methylpiperidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, where the amine group can be replaced by other functional groups using reagents like alkyl halides.
Cyclization: The compound can undergo intramolecular cyclization to form various piperidine derivatives under acidic or basic conditions.
Aplicaciones Científicas De Investigación
1-Ethyl-3-methylpiperidin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is employed in the study of biological pathways and as a precursor for the synthesis of biologically active molecules.
Medicine: It serves as an intermediate in the production of pharmaceuticals, particularly in the synthesis of drugs targeting the central nervous system.
Industry: The compound is utilized in the manufacture of agrochemicals, dyes, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 1-Ethyl-3-methylpiperidin-4-amine involves its interaction with specific molecular targets. In biological systems, it can act as a ligand for various receptors, modulating their activity. The compound may also inhibit or activate enzymes involved in metabolic pathways, thereby exerting its effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
1-Ethyl-3-methylpiperidin-4-amine can be compared with other piperidine derivatives, such as:
1-Methylpiperidin-4-amine: Similar in structure but lacks the ethyl group, which may result in different chemical and biological properties.
1-Ethyl-N-methylpiperidin-4-amine: Contains an additional methyl group on the nitrogen atom, which can influence its reactivity and interactions.
1-(1-Methylpiperidin-4-yl)piperidin-4-amine: A more complex structure with an additional piperidine ring, leading to distinct applications and properties
Propiedades
IUPAC Name |
1-ethyl-3-methylpiperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-3-10-5-4-8(9)7(2)6-10/h7-8H,3-6,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMSRLZMBRAOAFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(C(C1)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Chloro-4-((1S,3S,5R)-2,3-dihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)-3-methylbenzonitrile](/img/structure/B12936725.png)
![Acetic (1-methyl-1H-benzo[d]imidazol-2-yl)carbamic anhydride](/img/structure/B12936727.png)
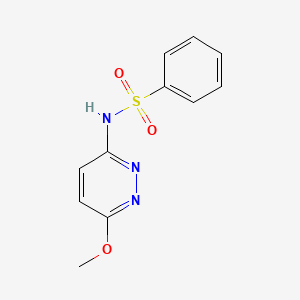

![[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-hydroxypropan-2-yl] tetracosanoate](/img/structure/B12936746.png)
